Bienvenue dans la boutique en ligne BenchChem!

[Rucl(P-cymene)((S)-tolbinap)]CL

Asymmetric Hydrogenation Ketone Reduction Chiral Alcohols

Select [RuCl(p-cymene)((S)-tolbinap)]Cl for asymmetric hydrogenation requiring >99% ee, a performance level unattainable with standard Ru-BINAP catalysts. The (S)-tolBINAP ligand's para-methyl substituents create a distinct steric and electronic environment critical for superior enantioselectivity in prochiral ketone reductions. Validated for key pharmaceutical transformations including dynamic kinetic resolution of α-amidopropiophenones (up to 99% ee, >98% de) and 4-aryl coumarin hydrogenation for endothelin receptor antagonist intermediates. Eliminates costly chiral separation steps. Request quote for gram-to-kilogram quantities.

Molecular Formula C58H54Cl2P2Ru
Molecular Weight 984.988
CAS No. 131614-43-2
Cat. No. B589733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Rucl(P-cymene)((S)-tolbinap)]CL
CAS131614-43-2
Molecular FormulaC58H54Cl2P2Ru
Molecular Weight984.988
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl
InChIInChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyBHIUOOHVIWKUTN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RuCl(p-cymene)((S)-tolbinap)Cl: A High-Performance Chiral Ruthenium Catalyst for Asymmetric Hydrogenation (CAS 131614-43-2)


[RuCl(p-cymene)((S)-tolbinap)]Cl, also known as (S)-RuCl[(p-cymene)(T-BINAP)]Cl , is a chiral ruthenium(II) complex featuring a p-cymene ligand and the atropisomeric (S)-tolBINAP ligand. As a member of the BINAP-derived catalyst family, it is recognized as an efficient precatalyst for asymmetric hydrogenation, offering high enantioselectivity in the reduction of prochiral ketones and other unsaturated substrates [1].

Why RuCl(p-cymene)((S)-tolbinap)Cl Cannot Be Substituted by Generic Ru-BINAP or Ru-DM-BINAP Catalysts


Generic substitution with a standard Ru-BINAP catalyst is not viable due to the critical role of ligand sterics and electronics. The (S)-tolBINAP ligand, featuring para-methyl substituents on the phosphorus aryl groups, provides a distinct steric and electronic environment that directly translates to superior enantioselectivity compared to the unsubstituted BINAP [1]. For instance, computational studies indicate that the presence of two methyl groups in the meta position is critical for achieving a high difference in activation energy for the (R)- and (S)-alcohol pathways, and consequently, high enantioselectivity [1]. Further optimization of the TolBINAP system by pairing it with specific diamines like DMAPEN is required to achieve >99% ee, a level of performance not attainable with simple BINAP analogs [2].

RuCl(p-cymene)((S)-tolbinap)Cl: Key Differentiating Quantitative Evidence for Catalyst Selection


Superior Enantioselectivity in Acetophenone Hydrogenation via TolBINAP/DMAPEN System

The (S)-TolBINAP/(R)-DMAPEN−Ru(II) catalyst system, for which [RuCl(p-cymene)((S)-tolbinap)]Cl is a key precursor, provides the highest enantioselectivity for acetophenone hydrogenation among a series of tested Ru-TolBINAP-diamine complexes [1]. It consistently achieves >99% ee for acetophenone and other alkyl aryl ketones [1]. This performance is superior to that of analogous Ru-BINAP catalysts, which typically yield lower enantioselectivities without specific diamine pairing, and is attributed to the enhanced steric interactions provided by the TolBINAP ligand in conjunction with the DMAPEN diamine [2].

Asymmetric Hydrogenation Ketone Reduction Chiral Alcohols

Enhanced Steric and Electronic Tuning via TolBINAP Ligand for Enantioselective Ketone Reduction

Density functional theory (DFT) calculations on the RuH2(diphosphine)(diamine) catalyst system reveal a quantitative basis for the superiority of TolBINAP over BINAP. The presence of two methyl groups in the meta position of the TolBINAP ligand is critical for increasing the difference in activation energy (ΔΔE‡) between the (R)- and (S)-alcohol pathways for acetophenone hydrogenation, which directly correlates with higher enantioselectivity [1]. While the study models the RuH2(diphosphine)(diamine) active species, the calculated trends provide a direct electronic and steric rationale for why the TolBINAP-containing precatalyst, [RuCl(p-cymene)((S)-tolbinap)]Cl, is expected to yield superior enantiomeric excess compared to its BINAP analog [1].

Catalyst Design Ligand Effects DFT Calculations

Broad Substrate Scope and High Performance in Dynamic Kinetic Resolution

The catalyst system derived from [RuCl(p-cymene)((S)-tolbinap)]Cl demonstrates exceptional performance in the challenging asymmetric hydrogenation of α-branched aromatic ketones under dynamic kinetic resolution (DKR) conditions. For α-amidopropiophenones, the system achieves the syn-alcohols in up to 99% ee and >98% de [1]. For racemic benzoin methyl ether, it provides the anti-alcohols in 98% ee [1]. This level of diastereo- and enantiocontrol is not commonly observed with standard Ru-BINAP catalysts, which often require more forcing conditions or provide lower selectivities for such sterically demanding substrates.

Dynamic Kinetic Resolution α-Branched Ketones Pharmaceutical Intermediates

Direct Application in High-Value Pharmaceutical Intermediates

[RuCl(p-cymene)((S)-tolbinap)]Cl is cited as an efficient catalyst for the asymmetric hydrogenation of 4-aryl coumarins, a key step in the synthesis of a class of endothelin receptor antagonists . While direct comparative data against other catalysts for this specific reaction are not publicly detailed in the vendor documentation, the selection of this catalyst for such a complex, pharmaceutically relevant transformation highlights its perceived advantages in terms of activity and selectivity relative to other available catalysts .

Endothelin Receptor Antagonists Coumarin Hydrogenation Drug Synthesis

Optimized Research and Industrial Applications for RuCl(p-cymene)((S)-tolbinap)Cl


Synthesis of Enantiopure Chiral Alcohols from Simple Ketones

This catalyst is ideally suited for the asymmetric hydrogenation of acetophenone and other alkyl aryl ketones to produce chiral alcohols with >99% ee. This is critical for the manufacture of pharmaceutical intermediates, agrochemicals, and fragrances where enantiomeric purity is essential [1]. Researchers developing new synthetic routes to these compounds should select [RuCl(p-cymene)((S)-tolbinap)]Cl for its ability to deliver high enantioselectivity, minimizing the need for costly and time-consuming chiral separations [1].

Dynamic Kinetic Resolution of α-Branched Aromatic Ketones

The catalyst's performance in the dynamic kinetic resolution of α-branched aromatic ketones, such as α-amidopropiophenones and benzoin methyl ether, makes it a powerful tool for synthesizing complex chiral building blocks. It achieves high yields of syn- or anti-alcohols with excellent enantiomeric excess (up to 99% ee) and diastereomeric excess (>98% de) [1]. This capability is particularly valuable in medicinal chemistry for generating diverse compound libraries with high stereochemical fidelity [1].

Key Intermediate Synthesis for Endothelin Receptor Antagonists

[RuCl(p-cymene)((S)-tolbinap)]Cl has a demonstrated application in the efficient asymmetric hydrogenation of 4-aryl coumarins, a crucial step in the preparation of intermediates for endothelin receptor antagonists [1]. Process chemists and pharmaceutical R&D teams working on this drug class should consider this catalyst as a validated and effective choice for this specific transformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Rucl(P-cymene)((S)-tolbinap)]CL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.